molecular formula C9H14N2O2S B12185286 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione

3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B12185286
M. Wt: 214.29 g/mol
InChI Key: LWVRJTJZSHJMHX-UHFFFAOYSA-N
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Description

3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione is an organic compound that features a thiazolidine ring fused with a cyclohexyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-aminocyclohexylamine with thiazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: N-alkylated or N-acylated products.

Scientific Research Applications

3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminocyclohexylamine: A precursor in the synthesis of 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione.

    Thiazolidine-2,4-dione: The core structure that forms the basis of the compound.

    Cyclohexylamine: A related compound with similar structural features.

Uniqueness

This compound is unique due to its combination of a thiazolidine ring with a cyclohexyl group and an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C9H14N2O2S/c10-6-3-1-2-4-7(6)11-8(12)5-14-9(11)13/h6-7H,1-5,10H2

InChI Key

LWVRJTJZSHJMHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)N2C(=O)CSC2=O

Origin of Product

United States

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